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molecular formula C5H8N4O B8767027 1-Methyl-5-ureidopyrazole CAS No. 116856-17-8

1-Methyl-5-ureidopyrazole

Cat. No. B8767027
M. Wt: 140.14 g/mol
InChI Key: XSGPCKRUVVAWNK-UHFFFAOYSA-N
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Patent
US05162520

Procedure details

A solution of sodium cyanate (52 g) in water (400 ml) was added dropwise to a solution of 1-methyl-5-aminopyrazole (19.4 g) in acetic acid (96 ml) and water (192 ml), and the mixture was stirred at ambient temperature for 7 hours. The reaction mixture was poured into a mixture of water (400 ml) and ethyl acetate (400 ml). The organic layer was separated, washed with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated to give 1-methyl-5-ureidopyrazole (14.6 g).
Name
sodium cyanate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Name
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[Na+].[CH3:5][N:6]1[C:10]([NH2:11])=[CH:9][CH:8]=[N:7]1.C(OCC)(=O)C>O.C(O)(=O)C>[CH3:5][N:6]1[C:10]([NH:11][C:2]([NH2:3])=[O:1])=[CH:9][CH:8]=[N:7]1 |f:0.1|

Inputs

Step One
Name
sodium cyanate
Quantity
52 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
19.4 g
Type
reactant
Smiles
CN1N=CC=C1N
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
96 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
192 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CN1N=CC=C1NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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